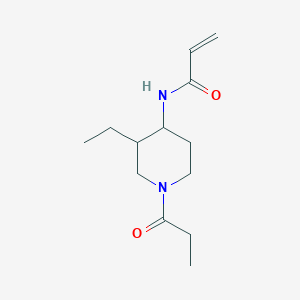![molecular formula C30H25N3O3 B2509945 (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 729576-08-3](/img/structure/B2509945.png)
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as AG-1478, is a chemical compound commonly used in scientific research. AG-1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is an important target for cancer therapy.
Mécanisme D'action
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide selectively inhibits EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to inhibition of cell proliferation, differentiation, and survival. (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been shown to be highly selective for EGFR tyrosine kinase, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be an effective cancer therapy. (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is an important process for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective inhibitor of EGFR tyrosine kinase, making it a useful tool for studying EGFR signaling. In addition, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is relatively easy to synthesize, making it readily available for research. However, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide research. One direction is to develop more potent and selective EGFR inhibitors based on the structure of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide. Another direction is to investigate the use of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the long-term safety and efficacy of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide for cancer therapy.
Méthodes De Synthèse
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with aniline to form 3,4-dimethoxy-N-phenylaniline. The second step involves the reaction of 4-bromoacetophenone with 3,4-dimethoxy-N-phenylaniline to form 4-(3,4-dimethoxyphenyl)-3-phenylbutan-2-one. The third step involves the reaction of 4-(3,4-dimethoxyphenyl)-3-phenylbutan-2-one with malononitrile and ammonium acetate to form (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-phenylacrylamide. The final step involves the reaction of (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-phenylacrylamide with aniline to form (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is commonly used in scientific research as a selective inhibitor of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is commonly observed in many types of cancer, making it an attractive target for cancer therapy. (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3/c1-35-28-18-15-24(20-29(28)36-2)32-30(34)23(21-31)19-22-13-16-27(17-14-22)33(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-20H,1-2H3,(H,32,34)/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPPVPJUSDQTI-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,4-dimethoxyphenyl)-3-[4-(diphenylamino)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2509864.png)
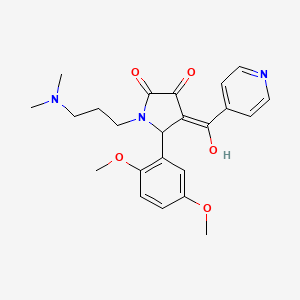
![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)
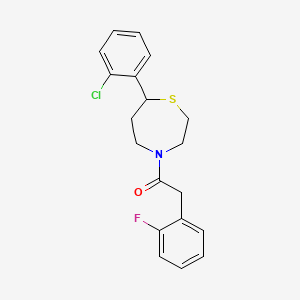
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)
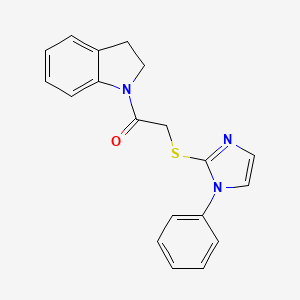
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)
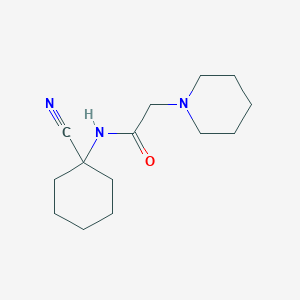

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2509880.png)
![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)
